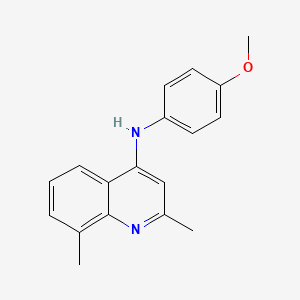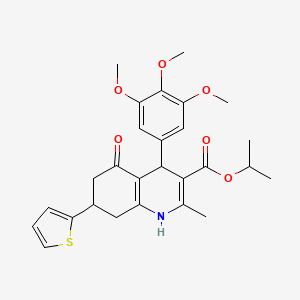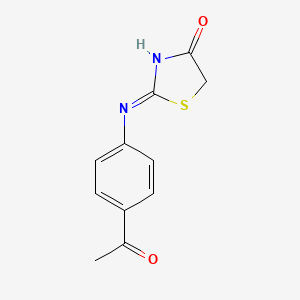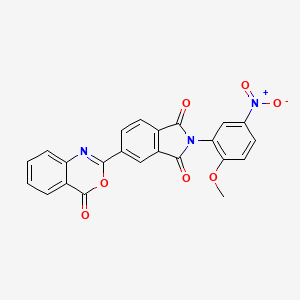![molecular formula C25H24F3N3OS2 B11631261 2-Amino-4-[3-(ethylsulfanyl)-2-thienyl]-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11631261.png)
2-Amino-4-[3-(ethylsulfanyl)-2-thienyl]-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex heterocyclic molecule with a diverse range of applications. Its chemical structure consists of a quinoline ring fused with a pyrazole ring, along with various substituents. The compound’s systematic name is quite a mouthful, so let’s refer to it as “Compound X” for simplicity.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for Compound X. One notable method involves the condensation of appropriate starting materials, followed by cyclization. For instance, a key step might be the reaction between a thienyl-substituted ketone and an ethylsulfanyl-substituted aldehyde. The exact conditions and reagents would depend on the specific synthetic strategy.
Industrial Production:: While industrial-scale production details are proprietary, manufacturers likely optimize the synthetic route for efficiency, yield, and cost-effectiveness. Continuous flow processes or batch reactions may be employed.
Chemical Reactions Analysis
Reaction Types:: Compound X can undergo various reactions, including:
Oxidation: Oxidative transformations of the thienyl or phenyl moieties.
Reduction: Reduction of the quinoline or pyrazole rings.
Substitution: Substitution reactions at different positions.
Cyclization: Formation of the quinoline and pyrazole rings.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, halides) and appropriate catalysts.
Cyclization: Acidic or basic conditions to promote ring closure.
Major Products:: The specific products formed depend on the reaction conditions and substituents. Isomers, regioselectivity, and stereochemistry play crucial roles.
Scientific Research Applications
Compound X finds applications in:
Medicine: It may exhibit pharmacological properties, making it relevant for drug discovery.
Chemical Biology: Researchers study its interactions with biological targets.
Materials Science: Its unique structure could inspire novel materials.
Mechanism of Action
The precise mechanism remains an active area of research. Potential molecular targets include enzymes, receptors, or cellular pathways. Further studies are needed to elucidate its effects fully.
Comparison with Similar Compounds
While Compound X is unique due to its intricate structure, similar compounds include:
Ethiprole: A pyrazole-based insecticide.
2-Amino-3-[4-(ethylsulfanyl)phenyl]-N’-methylpropanehydrazide: A related compound with an ethylsulfanyl-substituted phenyl ring.
Properties
Molecular Formula |
C25H24F3N3OS2 |
|---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
2-amino-4-(3-ethylsulfanylthiophen-2-yl)-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C25H24F3N3OS2/c1-4-33-19-8-9-34-22(19)20-16(13-29)23(30)31(15-7-5-6-14(10-15)25(26,27)28)17-11-24(2,3)12-18(32)21(17)20/h5-10,20H,4,11-12,30H2,1-3H3 |
InChI Key |
AVZPOHZVQKAHQU-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(SC=C1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC=CC(=C4)C(F)(F)F)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-bromophenyl)carbonyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11631183.png)

![1,8-Bis(4-bromophenyl)-2-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyrrolo[2,3-e]pyridine-3-carbonitrile](/img/structure/B11631204.png)

![2-(benzylamino)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631210.png)
![1-ethyl-6-fluoro-N'-[(E)-(2-nitrophenyl)methylidene]-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B11631212.png)

![(2Z)-N-(4-chlorophenyl)-3-ethyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11631219.png)
![Methyl 5-cyano-4-(2-methoxyphenyl)-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11631222.png)
![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11631229.png)
![2-[(2-furylmethyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631231.png)
![(5Z)-3-(4-chlorobenzyl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11631233.png)
![(6Z)-6-({3-Chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]phenyl}methylidene)-5-imino-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one](/img/structure/B11631241.png)

